1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE
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Overview
Description
1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a bromophenyl group, a cyano group, and a dimethylpyrimidinyl group. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl compound to form a bromophenyl intermediate.
Introduction of the Cyano Group: The bromophenyl intermediate is then reacted with a cyanating agent to introduce the cyano group.
Formation of the Dimethylpyrimidinyl Group: The final step involves the reaction of the cyano-bromophenyl intermediate with a dimethylpyrimidine derivative under specific conditions to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Processes: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed:
Oxidation Products: Oxides of the original compound.
Reduction Products: Amino derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The cyano and dimethylpyrimidinyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(4-CHLOROPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE
- 1-(4-FLUOROPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE
Uniqueness: 1-(4-BROMOPHENYL)-2-[CYANO(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]ETHAN-1-ONE is unique due to the presence of the bromine atom, which imparts distinct chemical properties. The bromine atom can participate in specific interactions, such as halogen bonding, which can influence the compound’s reactivity and biological activity. Additionally, the combination of the cyano and dimethylpyrimidinyl groups provides a unique scaffold for further chemical modifications and applications.
Properties
IUPAC Name |
[2-(4-bromophenyl)-2-oxoethyl]-(4,6-dimethylpyrimidin-2-yl)cyanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4O/c1-10-7-11(2)19-15(18-10)20(9-17)8-14(21)12-3-5-13(16)6-4-12/h3-7H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCJEOJQQXAPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(CC(=O)C2=CC=C(C=C2)Br)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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